

Thiodicarb (CAS Number: 59669-26-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiodicarb

Cat. No.: B1682804

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodicarb, with the CAS number 59669-26-0, is a carbamate insecticide characterized by its broad-spectrum efficacy against various agricultural pests, particularly those from the Lepidoptera and Coleoptera orders.[1] It functions through both contact and stomach action, making it a versatile tool in integrated pest management strategies. This technical guide provides an in-depth overview of **Thiodicarb**, focusing on its chemical properties, mechanism of action, metabolic pathways, toxicological profile, and detailed experimental protocols relevant to its study.

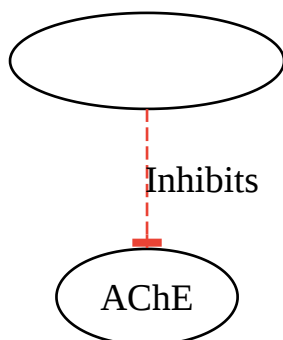
Chemical and Physical Properties

Thiodicarb is a white crystalline powder with a slight sulfurous odor.[2] It is stable in light and under ambient conditions but is susceptible to hydrolysis in alkaline environments.[2]

Property	Value	Reference
Chemical Name	Dimethyl N,N'-[thiobis[(methylimino)carbonyloxy]]bis[ethanimidothioate]	[1]
CAS Number	59669-26-0	[1]
Molecular Formula	C ₁₀ H ₁₈ N ₄ O ₄ S ₃	
Molecular Weight	354.5 g/mol	
Melting Point	172.6 °C	
Water Solubility	19.1 mg/L at 25 °C	
Log Kow	1.62	
Vapor Pressure	7 x 10 ⁻⁵ mm Hg at 25 °C	
Density	1.44 g/cm ³ at 20 °C	

Mechanism of Action: Acetylcholinesterase Inhibition

Thiodicarb's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh). By inhibiting AChE, **Thiodicarb** causes an accumulation of ACh at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.



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Acetylcholinesterase inhibition by **Thiodicarb**.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by **Thiodicarb**.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
- **Thiodicarb** standard
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Procedure:

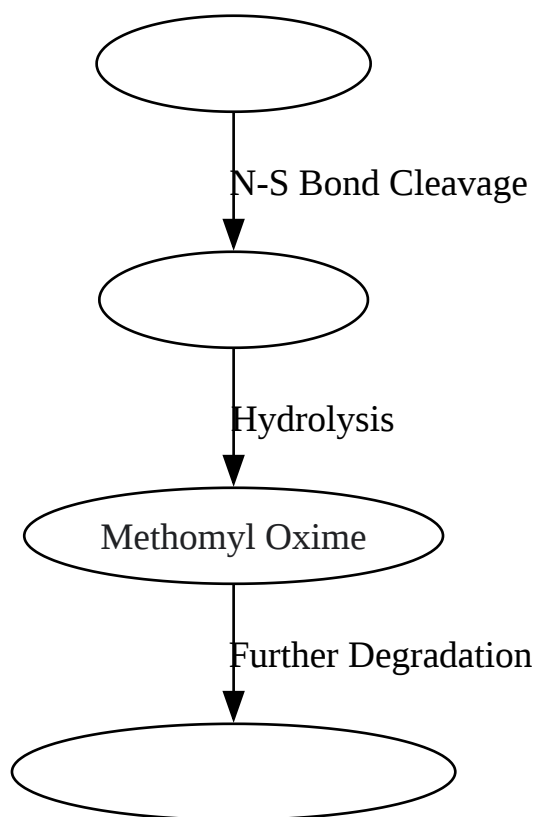
- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
 - Prepare a 10 mM stock solution of DTNB in phosphate buffer.
 - Prepare a 10 mM stock solution of ATCI in deionized water. This solution should be prepared fresh.

- Prepare serial dilutions of **Thiodicarb** in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
- Assay Setup (per well):
 - Add 140 μ L of phosphate buffer.
 - Add 20 μ L of the DTNB solution.
 - Add 10 μ L of the **Thiodicarb** dilution (or solvent for control).
 - Add 10 μ L of the AChE solution.
 - Include a blank (all reagents except the enzyme) and a negative control (all reagents with solvent).
- Reaction Initiation and Measurement:
 - Pre-incubate the plate at room temperature for 15 minutes.
 - Initiate the reaction by adding 20 μ L of the ATCI solution to each well.
 - Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 10-20 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Determine the percentage of inhibition for each **Thiodicarb** concentration relative to the negative control.
 - Plot the percentage of inhibition against the logarithm of the **Thiodicarb** concentration to determine the IC₅₀ value.

Metabolic Pathways

Thiodicarb is extensively metabolized in animals, plants, and the environment. The primary metabolic event is the cleavage of the N-S bond to form its major metabolite, methomyl.

Methomyl is subsequently hydrolyzed to methomyl oxime, which is further broken down into acetonitrile and carbon dioxide.



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Metabolic pathway of **Thiodicarb**.

Experimental Protocol: Animal Metabolism Study (Rat)

This protocol describes a typical study to investigate the metabolism of **Thiodicarb** in rats.

Materials:

- Radiolabeled ($[^{14}\text{C}]$) **Thiodicarb**
- Wistar rats
- Metabolism cages equipped for the separate collection of urine, feces, and expired air
- Scintillation counter

- HPLC and/or GC-MS for metabolite identification

Procedure:

- Dosing:
 - Acclimatize male and female Wistar rats to the metabolism cages for several days.
 - Administer a single oral dose of [^{14}C]**Thiodicarb** to the rats. Include low-dose and high-dose groups.
- Sample Collection:
 - Collect urine, feces, and expired air (trapping CO_2 and volatile organics) at regular intervals (e.g., 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-dosing.
 - At the end of the collection period, sacrifice the animals and collect various tissues (e.g., liver, kidney, muscle, fat) and the remaining carcass.
- Sample Analysis:
 - Quantify the radioactivity in all collected samples (urine, feces, expired air traps, tissues, carcass) using a scintillation counter to determine the extent of absorption, distribution, and excretion.
 - Extract metabolites from urine, feces, and tissue samples using appropriate solvents.
 - Profile and identify the metabolites in the extracts using chromatographic techniques such as HPLC with radiometric detection and/or GC-MS.
- Data Analysis:
 - Calculate the percentage of the administered dose recovered in urine, feces, expired air, and tissues.
 - Identify and quantify the major and minor metabolites in each matrix.
 - Propose a metabolic pathway based on the identified metabolites.

Toxicological Profile

Thiodicarb exhibits moderate to high acute toxicity depending on the route of exposure and the species.

Acute Toxicity Data:

Species	Route	LD50 / LC50	Reference
Rat (male)	Oral	46.5 - 398 mg/kg	
Rat (female)	Oral	39.1 - 558 mg/kg	
Rat	Inhalation (4h)	0.52 - 2.34 mg/L	
Rabbit	Dermal	>2000 mg/kg	
Honey Bee (<i>Apis mellifera</i>)	Contact	>25 µ g/bee	
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96h LC50	>200 g/L (for a formulated product)	
Daphnia magna	48h EC50	Not specified, but considered highly toxic to aquatic invertebrates	

Environmental Fate

Thiodicarb degrades relatively quickly in the environment, with its fate being significantly influenced by factors such as pH, sunlight, and microbial activity.

Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)

This protocol outlines a study to determine the rate of hydrolysis of **Thiodicarb** at different pH values.

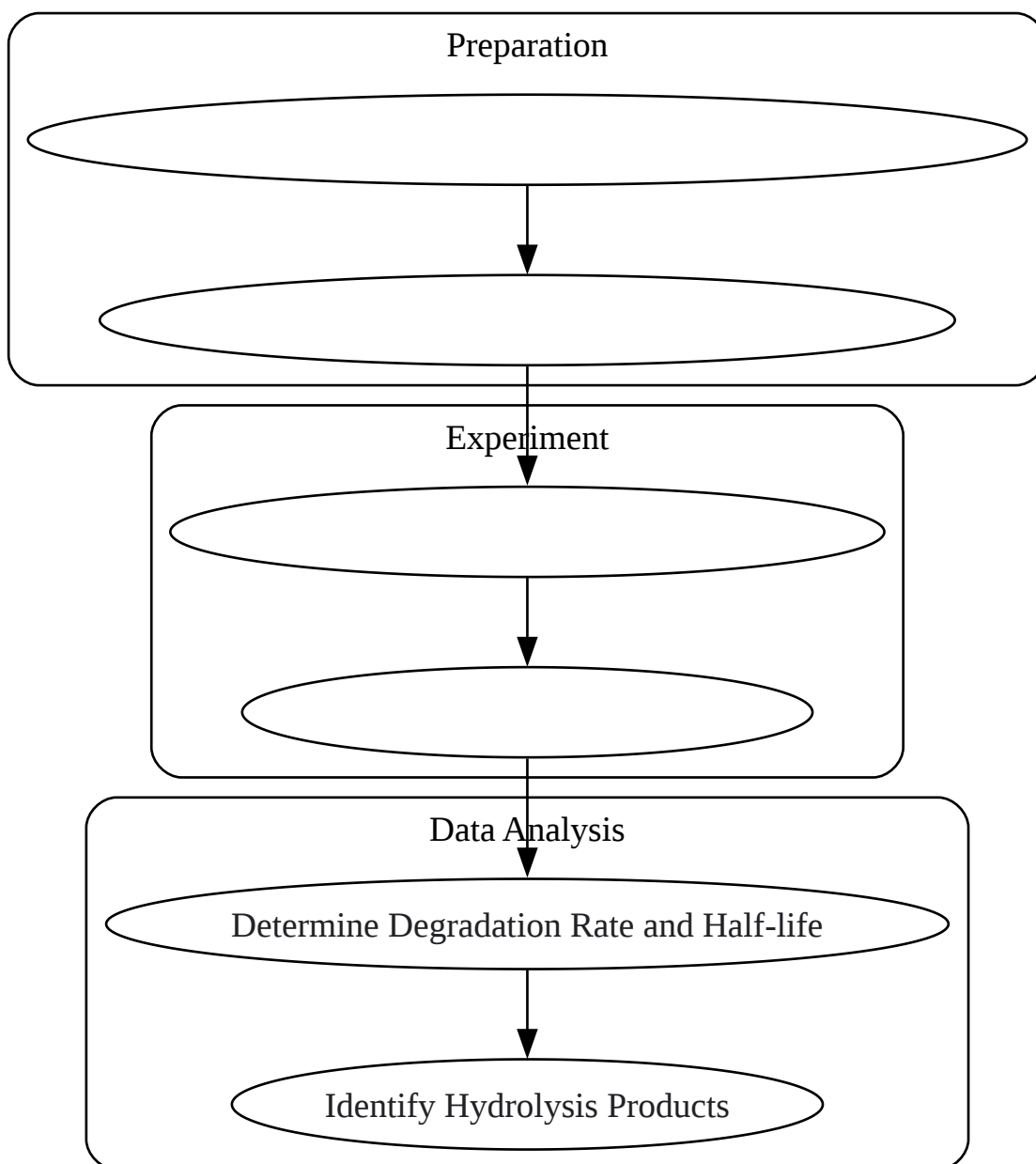
Materials:

- **Thiodicarb**
- Sterile aqueous buffer solutions at pH 4, 7, and 9
- Constant temperature incubator/water bath
- Analytical instrumentation (e.g., HPLC) for quantifying **Thiodicarb**

Procedure:

- Preliminary Test:
 - Prepare solutions of **Thiodicarb** in the pH 4, 7, and 9 buffers. The concentration should not exceed half of its water solubility.
 - Incubate the solutions in the dark at a constant temperature (e.g., 50 °C) for 5 days.
 - Analyze samples at the beginning and end of the incubation period to estimate the rate of hydrolysis.
- Definitive Test:
 - Based on the preliminary test, select appropriate temperatures for the definitive study.
 - Prepare solutions of **Thiodicarb** in the buffer solutions as in the preliminary test.
 - Incubate the solutions in the dark at constant temperatures.
 - Collect samples at appropriate time intervals to accurately define the degradation curve (at least 6 time points).
 - Analyze the samples for the concentration of **Thiodicarb**.
- Data Analysis:
 - Determine the degradation rate constant (k) and the half-life (DT50) for **Thiodicarb** at each pH and temperature.

- If significant degradation occurs, identify the major hydrolysis products.



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General workflow for a **Thiodicarb** hydrolysis study.

Conclusion

This technical guide provides a comprehensive overview of **Thiodicarb** (CAS 59669-26-0) for researchers, scientists, and professionals in drug development. The information presented,

including its chemical and physical properties, mechanism of action, metabolic pathways, toxicological data, and detailed experimental protocols, serves as a valuable resource for further investigation and understanding of this important insecticide. The provided protocols offer a foundation for conducting key experiments related to **Thiodicarb**'s biological and environmental behavior.

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References

- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
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